Melithiazole C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

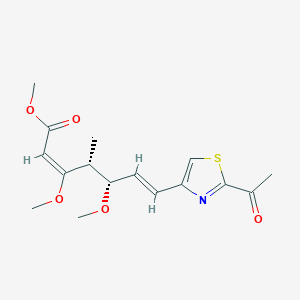

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H21NO5S |

|---|---|

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

methyl (2E,4R,5S,6E)-7-(2-acetyl-1,3-thiazol-4-yl)-3,5-dimethoxy-4-methylhepta-2,6-dienoate |

InChI |

InChI=1S/C16H21NO5S/c1-10(14(21-4)8-15(19)22-5)13(20-3)7-6-12-9-23-16(17-12)11(2)18/h6-10,13H,1-5H3/b7-6+,14-8+/t10-,13+/m1/s1 |

InChI-Schlüssel |

LTTPICLGJAXUOJ-NSTYSWHMSA-N |

Isomerische SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C(=O)C)OC)/C(=C\C(=O)OC)/OC |

Kanonische SMILES |

CC(C(C=CC1=CSC(=N1)C(=O)C)OC)C(=CC(=O)OC)OC |

Synonyme |

melithiazole C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Melithiazole C from Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole C is a member of the melithiazol family of secondary metabolites, a group of potent antifungal compounds first isolated from myxobacteria.[1] These compounds belong to the β-methoxyacrylate (MOA) class of natural products, which are known for their inhibitory activity against the respiratory chain.[1] this compound, like its congeners, targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, a critical enzyme for cellular respiration in many pathogenic fungi.[1] This guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and data presented for researchers in the field of natural product discovery and drug development.

Physicochemical Properties and Spectroscopic Data of this compound

This compound is a thiazole-containing polyketide with the molecular formula C16H21NO5S and a molecular weight of 339.41 g/mol .[1]

Spectroscopic Data

While a complete, publicly available, and assigned NMR and mass spectrum for this compound is not readily accessible in the reviewed literature, the following tables present the expected spectroscopic data based on its chemical structure and data from related compounds. The data is presented in a structured format to aid in the identification and characterization of this compound.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C16H21NO5S | [1] |

| Molecular Weight | 339.41 | [1] |

| Appearance | Solid | [2] |

Table 2: 1H NMR Spectroscopic Data (Predicted, in CDCl3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: 13C NMR Spectroscopic Data (Predicted, in CDCl3)

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z | Ion Type |

| Data not available in search results | [M+H]+ |

| Data not available in search results | [M+Na]+ |

Table 5: UV and IR Spectroscopic Data

| Technique | Wavelength/Wavenumber |

| UV (in MeOH) | Data not available in search results |

| IR (KBr) | Data not available in search results |

Experimental Protocols

The following sections detail the methodologies for the cultivation of the producing myxobacterial strain, and the subsequent extraction, isolation, and purification of this compound. These protocols are based on established methods for the isolation of secondary metabolites from myxobacteria.

Fermentation of Myxococcus stipitatus

The production of this compound is achieved through the fermentation of Myxococcus stipitatus strain Mst004.

Fermentation Medium:

A suitable medium for the cultivation of Myxococcus stipitatus and production of melithiazoles would typically be a complex medium containing a source of carbon, nitrogen, and essential minerals. While the exact composition from the original discovery is not detailed in the available literature, a representative medium for myxobacterial fermentation is provided below.

| Component | Concentration (g/L) |

| Soy Peptone | 10.0 |

| Yeast Extract | 5.0 |

| MgSO4 · 7H2O | 1.0 |

| CaCl2 · 2H2O | 1.0 |

| HEPES | 23.8 |

| Vitamin B12 | 0.0005 |

| pH | 7.2 |

Fermentation Conditions:

-

Inoculum: A seed culture of Myxococcus stipitatus is prepared by inoculating a small volume of the fermentation medium and incubating for 2-3 days.

-

Production Culture: The production culture is inoculated with the seed culture and incubated at 30°C with shaking at 180 rpm for 7-10 days.

-

In-situ Extraction: To facilitate the recovery of the lipophilic melithiazole compounds, an adsorber resin such as Amberlite XAD-16 is added to the culture medium at the beginning of the fermentation (2% w/v).[3][4]

Extraction and Isolation

Following fermentation, the adsorber resin is harvested and the melithiazoles are extracted.

-

Resin Harvesting: The culture broth is passed through a sieve to collect the XAD-16 resin beads.

-

Solvent Extraction: The collected resin is washed with water to remove residual medium components and then extracted with an organic solvent, typically methanol or acetone, to elute the adsorbed secondary metabolites.[4] The extraction is usually performed by stirring the resin in the solvent for several hours, followed by filtration. This process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing the melithiazoles.

Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound.

-

Initial Fractionation (Diaion HP-20): The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a Diaion HP-20 column. The column is then eluted with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[5][6][7][8] Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Silica Gel Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.[9][10]

-

Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water or methanol in water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

Biological Activity

This compound exhibits potent antifungal activity. The primary mechanism of action is the inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain, leading to a disruption of cellular energy production and ultimately cell death.[1]

Table 6: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (µg/mL) |

| Data not available in search results |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of melithiazoles is known to proceed via a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. While the specific gene cluster for this compound has not been fully elucidated in the available literature, a generalized pathway can be proposed based on the biosynthesis of related myxobacterial metabolites.

Caption: Proposed biosynthetic pathway for this compound.

References

- 1. This compound - CD BioSustainable [sustainable-bio.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Genome-Guided Discovery of the First Myxobacterial Biarylitide Myxarylin Reveals Distinct C–N Biaryl Crosslinking in RiPP Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of secondary metabolites containing a diketopiperazine core in extracts from myxobacterial strains with growth inhibition activity against a range of prey species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. savaglobal.com [savaglobal.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

The Core of Melithiazole C Biosynthesis in Melittangium lichenicola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole C, a member of the melithiazole family of natural products isolated from the myxobacterium Melittangium lichenicola, has garnered significant interest due to its potent antifungal activity. This activity stems from its function as a β-methoxyacrylate (MOA) inhibitor, targeting the cytochrome bc1 complex of the mitochondrial respiratory chain.[1] The biosynthesis of this compound is a fascinating example of the intricate molecular machinery employed by myxobacteria to produce complex secondary metabolites. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, focusing on the core enzymatic steps, experimental methodologies used for its elucidation, and quantitative data where available.

This compound Biosynthetic Pathway: A Hybrid PKS/NRPS System

The synthesis of this compound is orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.[2] The biosynthetic gene cluster, located on a 41.847 base pair DNA region in Melittangium lichenicola Me l46, encodes a series of multidomain enzymes that work in a coordinated fashion to assemble the molecule from simple precursors.[2] The overall architecture of the pathway shares notable similarities with the biosynthesis of myxothiazol in Stigmatella aurantiaca.[2]

The assembly process begins with the loading of a starter unit onto the PKS module, followed by a series of extension steps with specific extender units to build the polyketide backbone. An NRPS module then incorporates a specific amino acid. A key feature of the melithiazol pathway is the involvement of a flavin monooxygenase (FMO) domain within the NRPS module, which hydroxylates the α-position of a glycyl residue.[3] This is followed by cleavage, releasing the elongated chain as a C-terminal amide intermediate.

The final steps in this compound biosynthesis distinguish it from myxothiazol. The amide intermediate is first hydrolyzed to a carboxylic acid by the hydrolase MelJ. Subsequently, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, MelK, methylates the carboxylic acid to yield the final methyl ester of this compound.[2]

Quantitative Data

Currently, publicly available literature provides limited quantitative data on the this compound biosynthetic pathway. The focus of existing research has been primarily on the elucidation of the pathway and the characterization of the key enzymes involved in the terminal steps. Kinetic analyses have been performed on MelJ and MelK, revealing high substrate specificity, though specific kinetic parameters have not been reported in the reviewed literature.[2] Further research is required to quantify enzyme kinetics for the entire pathway and to determine the production yields of this compound in Melittangium lichenicola.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat, etc.) | Reference |

| PKS/NRPS modules | Starter unit, Extender units, Amino acid | Polyketide-peptide intermediate | Not available | |

| MelJ (Hydrolase) | Amide intermediate | Carboxylic acid intermediate | High substrate specificity; specific values not reported. | [2] |

| MelK (Methyltransferase) | Carboxylic acid intermediate, SAM | This compound | High substrate specificity; specific values not reported. | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Heterologous Expression and Purification of MelJ and MelK

The enzymes MelJ and MelK were functionally characterized through heterologous expression in Escherichia coli.[2]

1. Gene Cloning and Vector Construction:

-

The genes encoding melJ and melK were amplified from the genomic DNA of Melittangium lichenicola.

-

The amplified genes were cloned into an expression vector system that facilitates the production of N-terminal intein-chitin binding domain fusion proteins.

2. Protein Expression:

-

The expression vectors were transformed into a suitable E. coli expression host strain (e.g., BL21).

-

Bacterial cultures were grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density (OD600) of 0.6-0.8.

-

Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The induced cultures were incubated for a further 12-16 hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

-

Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT).

-

Cell lysis was achieved by sonication on ice.

-

The cell lysate was clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble fusion protein was loaded onto a chitin affinity chromatography column pre-equilibrated with lysis buffer.

-

The column was washed extensively with wash buffer (e.g., lysis buffer with increased NaCl concentration) to remove non-specifically bound proteins.

-

The target protein was eluted from the column by a shift in pH or by the addition of a competing ligand, or by intein-mediated cleavage induced by a thiol reagent (e.g., DTT or β-mercaptoethanol) which releases the target protein while the intein-chitin binding domain remains bound to the resin.

-

The purity of the eluted protein was assessed by SDS-PAGE.

In Vitro Enzyme Assays for MelJ and MelK

The catalytic activities of the purified MelJ and MelK enzymes were determined using in vitro assays.[2]

1. MelJ (Hydrolase) Assay:

-

The substrate for the assay was the amide intermediate of the melithiazol pathway. Due to the unavailability of this intermediate, a structurally similar substrate mimic, myxothiazol A (an amide), was used.

-

The reaction mixture contained purified MelJ enzyme, the substrate mimic, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The reaction was incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction was stopped by the addition of an organic solvent (e.g., methanol or acetonitrile).

-

The conversion of the amide to the corresponding carboxylic acid was monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2. MelK (Methyltransferase) Assay:

-

The substrate for the assay was the carboxylic acid product of the MelJ reaction.

-

The reaction mixture contained purified MelK enzyme, the carboxylic acid substrate, the co-substrate S-adenosyl-L-methionine (SAM), and a suitable buffer containing MgCl2 (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2).

-

The reaction was incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction was terminated, and the formation of the methylated product (this compound) was analyzed by HPLC or LC-MS.

Visualizations

This compound Biosynthetic Pathway Overview

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for heterologous expression and characterization of MelJ and MelK.

Conclusion

The biosynthesis of this compound in Melittangium lichenicola is a testament to the complex and efficient metabolic capabilities of myxobacteria. The pathway, involving a sophisticated interplay of PKS and NRPS modules followed by unique tailoring steps, offers a rich area for further scientific investigation. While the key enzymatic players in the final steps have been identified and characterized, a significant opportunity remains to gather detailed quantitative data for the entire pathway and to fully elucidate the specifics of the PKS and NRPS modules. Such knowledge will be invaluable for potential bioengineering efforts aimed at producing novel melithiazole analogs with improved antifungal properties for applications in agriculture and medicine.

References

Melithiazole C: A Technical Examination of its Antifungal Activity Spectrum

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal activity of Melithiazole C, a member of the β-methoxyacrylate (MOA) class of natural products. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Introduction

This compound is a secondary metabolite produced by myxobacteria, belonging to a class of compounds known for their potent inhibitory effects on mitochondrial respiration. These compounds, including the related myxothiazols, have garnered significant interest for their broad-spectrum antifungal activity. This document summarizes the available scientific knowledge on the antifungal properties of this compound, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of the Mitochondrial bc1 Complex

The primary molecular target of this compound and other β-methoxyacrylate inhibitors is the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thus generating the proton motive force necessary for ATP synthesis.

This compound specifically binds to the Qo site of the cytochrome bc1 complex, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP levels. The ultimate consequence for the fungal cell is the cessation of vital energy-dependent processes, resulting in growth inhibition and cell death.

Mechanism of action of this compound.

Antifungal Activity Spectrum

While the melithiazole class of compounds is known for high antifungal activity, specific quantitative data for this compound against a broad range of pathogenic fungi is not extensively available in the public domain. To provide a framework for its potential efficacy, the following table outlines the typical pathogenic fungi against which novel antifungal agents are evaluated. Future studies are required to populate this table with specific Minimum Inhibitory Concentration (MIC) values for this compound.

| Fungal Pathogen | MIC (µg/mL) |

| Candida albicans | Data not available |

| Aspergillus fumigatus | Data not available |

| Cryptococcus neoformans | Data not available |

| Candida glabrata | Data not available |

| Candida krusei | Data not available |

| Fusarium solani | Data not available |

| Rhizopus oryzae | Data not available |

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound can be determined using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Assay Workflow

The following diagram illustrates the general workflow for a broth microdilution assay to determine the MIC of this compound.

Workflow for MIC determination.

Detailed Steps:

-

Fungal Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) and its concentration is adjusted to a defined cell density.

-

Serial Dilution: this compound is serially diluted in the broth medium across the wells of a microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells (containing no antifungal agent) are also included.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the specific fungal species being tested (typically 24-72 hours at 30-37°C).

-

Growth Assessment: Following incubation, the wells are examined for visible signs of fungal growth. Alternatively, a spectrophotometer can be used to measure the optical density.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.

Downstream Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of mitochondrial respiration. The downstream consequences of this inhibition on specific fungal signaling pathways are an area for further investigation. It is hypothesized that the resulting cellular stress, particularly the depletion of ATP, would trigger a cascade of events impacting various cellular processes.

The diagram below illustrates the logical relationship between the primary mechanism of action and potential downstream effects.

Logical flow of this compound's effects.

Further research is needed to elucidate the specific signaling pathways, such as those involved in cell wall integrity, stress response, and apoptosis, that are modulated by the action of this compound.

Conclusion and Future Directions

This compound represents a promising class of antifungal compounds with a well-defined primary mechanism of action targeting the mitochondrial respiratory chain. While its high antifungal potential is recognized, a comprehensive quantitative assessment of its activity against a diverse panel of clinically relevant fungal pathogens is currently lacking in publicly accessible literature. Future research should focus on:

-

Quantitative Antifungal Spectrum Analysis: Determining the MIC values of this compound against a broad range of pathogenic yeasts and molds.

-

Elucidation of Downstream Signaling Effects: Investigating the specific cellular signaling pathways that are affected by the inhibition of mitochondrial respiration by this compound.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

A more complete understanding of these aspects will be crucial for the potential development of this compound as a clinical antifungal agent.

Melithiazole C: A Technical Guide to a Myxobacterial Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melithiazole C is a naturally occurring secondary metabolite produced by myxobacteria, notably Melittangium lichenicola.[1][2][3] It belongs to the β-methoxyacrylate (MOA) class of compounds, which are known for their potent inhibitory effects on the mitochondrial respiratory chain.[1] Specifically, this compound targets the cytochrome bc1 complex (Complex III), a critical component of cellular respiration.[1] This inhibition leads to a disruption of the electron transport chain, resulting in potent antifungal activity.[1] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, mechanism of action, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. Myxobacteria, in particular, are prolific producers of a diverse array of bioactive secondary metabolites with unique structural features and potent biological activities. This compound, a member of the melithiazole family of compounds, has emerged as a promising lead compound for the development of new antifungal agents. Its specific inhibition of the mitochondrial bc1 complex provides a targeted mechanism of action that is of significant interest for overcoming drug resistance in pathogenic fungi. This document serves as an in-depth technical resource for researchers and professionals working in the fields of natural product chemistry, mycology, and drug development.

Chemical Properties and Characterization

This compound is a thiazole-containing polyketide with the chemical formula C₁₆H₂₁NO₅S and a molecular weight of 339.41 g/mol .

Structure

The chemical structure of this compound is characterized by a single thiazole ring linked to a polypropionate chain containing a β-methoxyacrylate moiety.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₅S | |

| Molecular Weight | 339.41 g/mol | |

| Appearance | Solid |

Spectroscopic Data

| Technique | Key Features and Expected Data |

| ¹H NMR | Signals corresponding to methyl groups, methoxy groups, olefinic protons, and protons on the thiazole ring. |

| ¹³C NMR | Resonances for carbonyl carbons, olefinic carbons, carbons of the thiazole ring, and aliphatic carbons. |

| Infrared (IR) | Absorption bands indicative of C=O (carbonyl), C=C (alkene), C-O (ether), and C=N (thiazole) functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

Biosynthesis

This compound is synthesized by a mixed Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) hybrid pathway.[4] The biosynthesis is understood to be similar to that of the related compound myxothiazol. The process involves the assembly of a polyketide chain, which is then modified and cyclized to form the characteristic thiazole ring. A key feature of the melithiazole biosynthesis is the formation of a terminal methyl ester, which distinguishes it from myxothiazol, which has an amide moiety.[4] This esterification is catalyzed by a hydrolase and an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[4]

Caption: Simplified overview of the this compound biosynthetic pathway.

Mechanism of Action

The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. It specifically binds to the Qo site of cytochrome b, thereby inhibiting the oxidation of ubiquinol. This blockage disrupts the flow of electrons to cytochrome c, which in turn leads to the inhibition of ATP synthesis via oxidative phosphorylation.[5] The disruption of the electron transport chain can also lead to the production of reactive oxygen species (ROS), such as superoxide radicals, which can induce cellular damage and activate downstream signaling pathways.[6]

Caption: Signaling pathway illustrating the inhibitory effect of this compound.

Biological Activities

Antifungal Activity

This compound exhibits potent antifungal activity against a range of pathogenic fungi. The following table summarizes the available quantitative data.

| Fungal Species | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |

| Candida albicans | 1 - 4 | Not Reported | [7] |

| Aspergillus niger | Not Reported | Not Reported | |

| Fusarium verticillioides | 0.4 - 1.0 | Not Reported | [8] |

| Sclerotinia sclerotiorum | 0.5 - 5 | Not Reported | [8] |

| Aspergillus flavus | 0.5 - 25 | Not Reported | [8] |

| Diaporthe phaseolorum var. meridionales | 0.5 - 25 | Not Reported | [8] |

| Fusarium oxysporum | 0.5 - 25 | Not Reported | [8] |

| Fusarium solani | 0.5 - 25 | Not Reported | [8] |

Cytotoxicity

Melithiazoles have been reported to be less toxic to mammalian cells compared to myxothiazol A.[1] However, specific quantitative cytotoxicity data for this compound against a range of cell lines is limited in the publicly available literature.

| Cell Line | IC₅₀ (µM) | Reference |

| Mouse Cell Cultures | Less toxic than myxothiazol A | [1] |

Experimental Protocols

Isolation and Purification of this compound from Melittangium lichenicola

The following is a generalized protocol for the isolation of myxobacterial secondary metabolites, which can be adapted for this compound.

Caption: A typical workflow for the isolation and purification of this compound.

-

Cultivation: Melittangium lichenicola is cultivated in a suitable medium, such as VY/2 agar, under optimal growth conditions (e.g., 28-30°C) for a sufficient period to allow for the production of secondary metabolites.[2][3][9]

-

Extraction: The culture broth and/or mycelium are extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the different components. This may involve initial fractionation using silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate).

-

Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Characterization: The purified compound is characterized using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.[10][11][12][13]

Total Synthesis of this compound

A concise and convergent total synthesis of this compound has been reported.[14][15] The key steps involve the synthesis of a vinyl thiazole fragment and a polypropionate fragment, followed by a highly E-selective cross-metathesis reaction to couple the two fragments.

-

Synthesis of the Vinyl Thiazole Fragment: This typically involves the construction of the thiazole ring followed by the introduction of a vinyl group, for example, through a Stille cross-coupling reaction.[14]

-

Synthesis of the Polypropionate Fragment: The chiral polypropionate fragment can be synthesized from a commercially available starting material using asymmetric synthesis techniques to establish the correct stereochemistry.

-

Cross-Metathesis: The vinyl thiazole and the polypropionate fragments are then coupled using a Grubbs catalyst in a cross-metathesis reaction to form the C6-C7 double bond with high E-selectivity.[14]

-

Final Steps: Deprotection and any necessary functional group manipulations are carried out to yield the final product, this compound.

Mitochondrial Complex III Inhibition Assay

The inhibitory activity of this compound on mitochondrial Complex III can be assessed by measuring its effect on NADH oxidation in submitochondrial particles.[1]

-

Preparation of Submitochondrial Particles (SMPs): SMPs are prepared from a suitable source, such as beef heart mitochondria, by sonication and centrifugation.

-

Assay Mixture: The assay mixture typically contains buffer (e.g., phosphate buffer), NADH as the substrate, and the SMPs.

-

Measurement: The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine its IC₅₀ value. The results are compared to a known Complex III inhibitor, such as myxothiazol or antimycin A.[16]

Future Perspectives

This compound represents a promising natural product scaffold for the development of novel antifungal agents. Its specific mechanism of action, targeting a crucial enzyme in fungal respiration, makes it an attractive candidate for overcoming existing drug resistance. Further research should focus on:

-

Comprehensive Biological Profiling: A more extensive evaluation of its antifungal spectrum against a wider range of clinically relevant and drug-resistant fungal pathogens is needed.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of fungal infections are necessary to assess the in vivo efficacy and safety profile of this compound and its derivatives.

-

Elucidation of Downstream Signaling: A deeper understanding of the cellular consequences of Complex III inhibition by this compound could reveal additional therapeutic targets and strategies.

Conclusion

This compound is a potent inhibitor of the mitochondrial bc1 complex with significant antifungal activity. This technical guide has provided a comprehensive overview of its chemical and biological properties, as well as detailed methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of this promising natural product.

References

- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melittangium lichenicola Me l65 | DSM 52937 | BacDiveID:3667 [bacdive.dsmz.de]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell respiration is controlled by ATP, an allosteric inhibitor of cytochrome-c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of inhibition of Qo site of mitochondrial complex III with myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal effects of different organic extracts from Melia azedarach L. on phytopathogenic fungi and their isolated active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Melittangium lichenicola [webshop.dsmz.de]

- 10. mdpi.com [mdpi.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. mdpi.com [mdpi.com]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Thiazole Derivatives on Cancer Cell Lines: A Technical Guide

Introduction

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] While specific public domain data on the cytotoxic effects of "Melithiazole C" is limited, extensive research on structurally related thiazole compounds, such as 4-Methylthiazole, provides valuable insights into the potential mechanisms and efficacy of this compound class against various cancer cell lines. This technical guide summarizes the available data on the in vitro cytotoxicity of representative thiazole derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The cytotoxic activity of chemical compounds against cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for various thiazole derivatives against a range of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4-Phenylthiazole-Based Ru(II) Metallacycles | A549 (Lung Adenocarcinoma) | Low micromolar range | [4] |

| SW480 (Colon Adenocarcinoma) | Low micromolar range | [4] | |

| CH1/PA-1 (Ovarian Teratocarcinoma) | Low micromolar range | [4] | |

| HCT116 (Colorectal Carcinoma) | Low micromolar range | [4] | |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic Melanoma) | 24.4 | [5] |

| A375 (Melanotic Melanoma) | 25.4 | [5] | |

| HaCaT (Keratinocytes) | 33.5 | [5] | |

| CHO-K1 (Normal Cells) | 75.5 | [5] | |

| Pyrazole-Acrylonitrile Derivative 8b | MCF7 (Breast Cancer) | 2.58 ± 0.053 | [6] |

| Pyrazole-Acrylonitrile Derivative 8c | MCF7 (Breast Cancer) | 2.34 ± 0.074 | [6] |

| Pyrazole-Acrylonitrile Derivative 8e | A549 (Lung Cancer) | 2.09 ± 0.464 | [6] |

| Pyrazole-Acrylonitrile Derivative 9c | A549 (Lung Cancer) | 1.65 ± 0.006 | [6] |

| Pyrazole-Acrylonitrile Derivative 9b | HCT116 (Colon Cancer) | 4.84 ± 0.035 | [6] |

| Pyrazole-Acrylonitrile Derivative 9f | HCT116 (Colon Cancer) | 4.89 ± 0.053 | [6] |

| Triazol/indolin-3-thiosemicarbazone 10b | Various Cancer Cell Lines | 15.32–29.23 | [7] |

| Thiazole Phthalimide Derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [8] |

| Thiazole Phthalimide Derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [8] |

| Thiazole Phthalimide Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [8] |

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of the cytotoxic effects of thiazole derivatives.

Cell Culture and Maintenance

Human cancer cell lines, such as HL-60 (promyelocytic leukemia), K562 (chronic myeloid leukemia), A549 (lung adenocarcinoma), SW480 (colon adenocarcinoma), and HCT116 (colorectal carcinoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][9] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment (MTS Assay)

Cell viability is determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[9]

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, cells are treated with various concentrations of the test compound (e.g., 4-Methylthiazole) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, MTS reagent is added to each well and incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Apoptosis Analysis (Annexin V/PI Staining)

Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[2]

-

Procedure:

-

Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

Changes in mitochondrial membrane potential are assessed using the JC-1 dye.[2][9]

-

Procedure:

-

Cells are treated with the test compound.

-

After treatment, cells are incubated with JC-1 dye.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

The fluorescence is quantified by flow cytometry or a fluorescence microplate reader. A shift from red to green fluorescence indicates mitochondrial depolarization.

-

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of apoptosis-related genes.[9]

-

Procedure:

-

Total RNA is extracted from treated and untreated cells.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using specific primers for target genes (e.g., TP53, BAX, BAK, CASP3) and a reference gene (e.g., GAPDH).

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

Protein Level Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of apoptosis-related proteins and cytokines.[9]

-

Procedure:

-

Cell lysates or culture supernatants are collected from treated and untreated cells.

-

The concentration of specific proteins (e.g., Caspase-3, Cytochrome C, TNF-α, IL-6, IL-10) is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

Caption: Experimental workflow for assessing the in vitro cytotoxic effects of thiazole derivatives.

Signaling Pathway of Thiazole Derivative-Induced Apoptosis

Caption: Proposed signaling pathway for thiazole derivative-induced apoptosis in cancer cells.

Mechanism of Action

Studies on 4-Methylthiazole and other derivatives suggest that their cytotoxic effects are primarily mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[2][9] Treatment with these compounds leads to the upregulation of the tumor suppressor protein p53 (TP53) and pro-apoptotic Bcl-2 family proteins such as BAX and BAK.[9] This dysregulation of apoptotic proteins results in the disruption of the mitochondrial membrane potential (MMP), a key event in the initiation of the intrinsic apoptotic cascade.[1][2]

The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.[1][2]

Furthermore, some thiazole derivatives have been shown to increase the levels of reactive oxygen species (ROS), which can contribute to mitochondrial damage and oxidative stress, further promoting apoptosis.[2] Additionally, modulation of cytokine levels, such as an increase in the pro-inflammatory TNF-α and a decrease in the immunosuppressive IL-10, suggests that these compounds may also influence the tumor microenvironment.[1][2] Interestingly, some studies indicate that the apoptotic mechanism may be independent of oxidative stress, as evidenced by unchanged levels of GPX4.[9]

Conclusion

The available scientific literature strongly supports the potent in vitro cytotoxic effects of thiazole derivatives against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins, disruption of mitochondrial membrane potential, and activation of the caspase cascade. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their anticancer properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Role of Melithiazole C and Related β-Methoxyacrylates in Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole C is a member of the melithiazol family of natural products, which belong to the β-methoxyacrylate (MOA) class of antifungal agents. These compounds are structurally related to the well-characterized myxothiazols. The primary mechanism of action for this class of molecules is the inhibition of mitochondrial respiration, a critical process for cellular energy production. This technical guide provides an in-depth overview of the role of these inhibitors, using data from closely related and extensively studied compounds to infer the function of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this document will leverage data from its analogues to provide a comprehensive understanding of its expected activity and the experimental methodologies used to characterize such compounds.

Melithiazoles, isolated from the culture broth of myxobacteria such as Melittangium lichenicola, exhibit potent antifungal activity. This biological activity is directly linked to their ability to disrupt the mitochondrial electron transport chain (ETC). Specifically, these compounds are known to be potent inhibitors of the bc1-complex, also known as Complex III.[1] By blocking electron flow at this crucial stage, they effectively halt the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death in susceptible organisms.

This guide will detail the mechanism of action, provide quantitative data from related compounds, outline key experimental protocols for studying these effects, and present visual representations of the involved pathways and workflows.

Mechanism of Action: Inhibition of Complex III

The mitochondrial electron transport chain is composed of a series of protein complexes that facilitate the transfer of electrons from NADH and FADH2 to molecular oxygen. This process pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis.

This compound and its analogues target Complex III (ubiquinol-cytochrome c reductase) . Their inhibitory action is believed to occur at the Qo site of Complex III, which is the binding site for ubiquinol. By binding to this site, they block the transfer of electrons from ubiquinol to cytochrome b. This disruption has two major consequences:

-

Inhibition of NADH Oxidation: The blockage of electron flow at Complex III leads to a halt in the oxidation of NADH, a primary electron donor to the ETC.

-

Spectral Shift in Cytochrome b: The interaction of these inhibitors with Complex III induces a characteristic "red shift" in the absorption spectrum of the reduced form of cytochrome b, which can be observed spectrophotometrically.[1]

This targeted inhibition of Complex III is a hallmark of the β-methoxyacrylate class of compounds and is the basis for their biological activity.

Quantitative Data on Mitochondrial Respiration Inhibition

Table 1: Inhibition of Mitochondrial Electron Transport Chain Activities by Myxothiazol

| Parameter | Substrate | Source of Mitochondria | IC50 Value |

| NADH Oxidase Activity | NADH | Bovine Heart Submitochondrial Particles | 0.45 mol/mol cytochrome b |

| Oxygen Consumption | Various | Bovine Heart Mitochondria | 0.58 mol/mol cytochrome b |

Data extrapolated from studies on myxothiazol, a closely related compound.

Table 2: Antifungal Activity of Myxothiazol (as a proxy for this compound)

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Saccharomyces cerevisiae | 0.1 - 1.0 |

| Candida albicans | 0.5 - 2.0 |

| Aspergillus niger | 1.0 - 5.0 |

This data represents the general range of activity for myxothiazols against common fungal species.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of mitochondrial inhibitors like this compound.

Assay for NADH Oxidase Activity in Submitochondrial Particles

Objective: To determine the concentration of the inhibitor required to reduce the rate of NADH oxidation by 50% (IC50).

Materials:

-

Submitochondrial particles (SMPs) from bovine heart

-

NADH solution (e.g., 10 mM in a suitable buffer)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Inhibitor stock solution (e.g., this compound dissolved in DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and SMPs (at a concentration that gives a linear rate of NADH oxidation).

-

Add varying concentrations of the inhibitor (this compound) to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding a known concentration of NADH to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial rate of NADH oxidation for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Objective: To assess the real-time effect of the inhibitor on mitochondrial respiration in intact cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cell line of interest (e.g., a fungal or mammalian cell line)

-

Appropriate cell culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Inhibitor stock solution (this compound)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the Seahorse XF sensor cartridge with the inhibitor (this compound) and other mitochondrial stress test compounds.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure the basal OCR, and then inject the inhibitor to measure its effect on respiration.

-

Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and rotenone/antimycin A (Complex I and III inhibitors) allow for the calculation of various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Spectrophotometric Analysis of Cytochrome b Reduction

Objective: To observe the inhibitor-induced spectral shift in cytochrome b.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Reducing agent (e.g., sodium dithionite)

-

Inhibitor stock solution (this compound)

-

Dual-wavelength spectrophotometer

Procedure:

-

Suspend the mitochondria or SMPs in a suitable buffer in a cuvette.

-

Record a baseline spectrum of the oxidized sample.

-

Add a reducing agent (e.g., dithionite) to fully reduce the cytochromes and record the reduced spectrum.

-

To a separate cuvette with reduced cytochromes, add the inhibitor (this compound).

-

Record the difference spectrum between the reduced sample with the inhibitor and the reduced sample without the inhibitor.

-

A characteristic red shift in the alpha-band of cytochrome b indicates the binding of the inhibitor to Complex III.

Mandatory Visualizations

References

Preliminary Bioactivity Screening of Melithiazole C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of novel synthetic derivatives of Melithiazole C. Melithiazoles are a class of β-methoxyacrylate (MOA) inhibitors isolated from myxobacteria, closely related to myxothiazols.[1] These natural products are known for their potent antifungal activity, which stems from their ability to inhibit the mitochondrial respiratory chain at the bc1-complex (Complex III), thereby blocking electron transport.[1] The primary goal of screening this compound derivatives is to identify compounds with enhanced antifungal efficacy, improved selectivity, and a favorable safety profile compared to the parent compound.

This document outlines a systematic approach, including detailed experimental protocols for primary bioactivity assays, a proposed screening cascade, and a framework for evaluating the mechanism of action and preliminary structure-activity relationships (SAR).

Proposed Bioactivity Screening Cascade

A tiered approach is recommended for efficiently screening this compound derivatives. The workflow begins with broad primary assays to assess antifungal activity and general cytotoxicity, followed by more specific secondary assays for promising candidates to confirm their mechanism of action.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data for a series of this compound derivatives to illustrate how results can be structured for comparative analysis.

Table 1: Antifungal Activity of this compound Derivatives

| Compound ID | Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |

| This compound | Parent Compound | 0.25 | 0.50 |

| MC-D01 | R1 = CH3 | 0.12 | 0.25 |

| MC-D02 | R1 = OCH3 | 0.50 | 1.0 |

| MC-D03 | R2 = F | 0.06 | 0.12 |

| MC-D04 | R2 = Cl | 0.08 | 0.15 |

| MC-D05 | R1 = CH3, R2 = F | 0.03 | 0.06 |

| Nystatin | Control | 0.98 | 1.95 |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: In Vitro Cytotoxicity and Selectivity Index

| Compound ID | IC50 (µM) vs. HEK293 (Normal Cells) | IC50 (µM) vs. A549 (Cancer Cells) | Selectivity Index (SI) vs. C. albicans¹ |

| This compound | 15.2 | 10.5 | 60.8 |

| MC-D01 | 20.5 | 18.2 | 170.8 |

| MC-D02 | 12.1 | 9.8 | 24.2 |

| MC-D03 | 25.8 | 22.1 | 430.0 |

| MC-D04 | 22.4 | 19.9 | 280.0 |

| MC-D05 | 35.1 | 30.5 | 1170.0 |

| Doxorubicin | 0.8 | 0.5 | N/A |

IC50: Half-maximal inhibitory concentration. Higher values indicate lower cytotoxicity. ¹Selectivity Index (SI) calculated using the IC50 against normal HEK293 cells and the MIC against C. albicans (converted to µM). A higher SI is desirable.

Experimental Protocols

Antifungal Susceptibility Testing

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a quantitative measure of antifungal activity.

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a target fungus.

Materials:

-

Test compounds (this compound derivatives)

-

Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (530 nm)

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Nystatin, Fluconazole)

-

Sterile saline

Procedure:

-

Compound Preparation: Prepare stock solutions of each derivative in DMSO (e.g., 1 mg/mL).

-

Inoculum Preparation:

-

For yeast (C. albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

For molds (A. fumigatus): Culture on Potato Dextrose Agar for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640.

-

-

Plate Setup:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

-

Set up wells for a positive control (e.g., Nystatin), a negative control (medium only), and a growth control (medium + inoculum, no compound).

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth, often confirmed by a spectrophotometric reading showing significant inhibition of turbidity compared to the growth control.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.

Objective: To determine the concentration of a derivative that reduces the viability of a cell culture by 50%.

Materials:

-

Human cell lines (e.g., HEK293 for normal cells, A549 for cancer cells)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compounds (this compound derivatives)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well cell culture plates

-

Multi-channel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the derivatives. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same percentage of DMSO used for the test compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4]

-

MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[5][6]

Mechanism of Action: Mitochondrial Complex III Inhibition

Melithiazoles inhibit cellular respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), blocking electron transfer from ubiquinol to cytochrome c.[1] This disrupts the mitochondrial membrane potential and halts ATP synthesis. An assay using isolated mitochondria can confirm if derivatives retain this mechanism.

Protocol: Inhibition of NADH Oxidase Activity

Objective: To measure the inhibition of electron transport through Complex I, III, and IV by monitoring the oxidation of NADH.

Materials:

-

Submitochondrial particles (SMPs) from beef heart or isolated mitochondria from a relevant cell line.

-

NADH

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

-

Test compounds

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and SMPs.

-

Add the this compound derivative at various concentrations and incubate for a few minutes.

-

Initiate the reaction by adding a stock solution of NADH.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ leads to a decrease in absorbance at this wavelength.

-

The rate of NADH oxidation is calculated from the slope of the linear portion of the absorbance curve.

-

Compare the rates of reactions with and without the inhibitor to determine the percentage of inhibition. An IC50 value for the inhibition of NADH oxidase activity can then be calculated.[1]

Preliminary Structure-Activity Relationship (SAR)

Based on the hypothetical data in Tables 1 and 2, a preliminary SAR can be inferred. This analysis guides the next round of synthesis for lead optimization.

This preliminary analysis suggests that small, electron-withdrawing groups at the R2 position and a methyl group at the R1 position are beneficial for both antifungal activity and safety. This hypothesis can be tested by synthesizing new derivatives with similar properties.

References

- 1. Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

Genetic Blueprint of Melithiazole C Production in Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melithiazoles, a class of myxobacterial secondary metabolites, are potent inhibitors of the mitochondrial respiratory chain, exhibiting significant antifungal activity. This technical guide provides an in-depth exploration of the genetic basis for the production of Melithiazole C in myxobacteria, with a primary focus on the producing organism, Melittangium lichenicola. We will dissect the architecture of the melithiazole biosynthetic gene cluster, elucidate the functions of the key enzymatic players, and present detailed experimental protocols for the investigation of this fascinating biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.

Introduction to Melithiazoles and Myxobacteria

Myxobacteria are a unique group of soil-dwelling Gram-negative bacteria renowned for their complex social behaviors, including fruiting body formation, and for their prolific production of structurally diverse and biologically active secondary metabolites.[1] Among these natural products, the melithiazoles have garnered significant attention due to their potent bioactivity. This compound, a member of this family, acts as an inhibitor of the cytochrome bc1 complex in the mitochondrial respiratory chain, a mechanism shared with other well-known antifungals like the strobilurins.[2]

The biosynthesis of these complex molecules is orchestrated by large, multi-modular enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These enzymatic assembly lines are encoded by contiguous sets of genes, referred to as biosynthetic gene clusters (BGCs). Understanding the genetic and biochemical intricacies of these BGCs is paramount for the rational improvement of production titers and for the generation of novel, structurally diverse analogs through metabolic engineering.

The Melithiazole Biosynthetic Gene Cluster in Melittangium lichenicola

The genetic instructions for melithiazole biosynthesis in Melittangium lichenicola are encoded within a dedicated biosynthetic gene cluster, identified as BGC0001010 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. This cluster spans a significant portion of the bacterial chromosome and is comprised of a series of genes encoding the PKS/NRPS machinery and associated tailoring enzymes.

Table 1: Organization of the Melithiazole Biosynthetic Gene Cluster

| Gene | Putative Function |

| melA | Acyl-CoA synthetase (starter unit activation) |

| melB | Polyketide Synthase (PKS) module |

| melC | Non-Ribosomal Peptide Synthetase (NRPS) module |

| melD | PKS/NRPS hybrid module |

| melE | Polyketide Synthase (PKS) module |

| melF | Polyketide Synthase (PKS) module |

| melG | Non-Ribosomal Peptide Synthetase (NRPS) module |

| melH | Thioesterase (TE) domain |

| melI | Acyltransferase (AT) domain |

| melJ | Hydrolase |

| melK | Methyltransferase |

This table represents a putative organization based on sequence homology and comparison to related gene clusters. The exact functions of all genes require further experimental validation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process initiated by a starter unit, likely derived from a fatty acid, which is activated by the acyl-CoA synthetase, MelA. This starter unit is then loaded onto the PKS/NRPS assembly line. The subsequent modules of the PKS and NRPS enzymes iteratively add extender units (malonyl-CoA for PKS and amino acids for NRPS) to the growing chain. The sequence and specific domains within each module dictate the structure of the final product.

A key feature of the melithiazole pathway, which distinguishes it from the closely related myxothiazol biosynthesis, is the formation of the terminal methyl ester. This crucial step is catalyzed by two dedicated enzymes encoded at the end of the gene cluster: MelJ, a hydrolase, and MelK, a methyltransferase. It is proposed that the nascent melithiazole molecule is first released from the PKS/NRPS machinery as an amide, which is then hydrolyzed by MelJ to the corresponding carboxylic acid. Subsequently, MelK methylates this carboxylic acid to yield the final methyl ester of this compound.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the production titers of this compound from Melittangium lichenicola. The focus of the initial research has been on the elucidation of the biosynthetic pathway and the characterization of the enzymes involved. Further studies are required to optimize fermentation conditions and to genetically engineer the producer strain for enhanced yields.

Table 2: Summary of Available Production Information

| Compound | Producing Organism | Production Details | Reference(s) |

| Melithiazoles | Melittangium lichenicola | Isolated from culture broth; specific titers for this compound not reported. | [2] |

| Archangium gephyra | Isolated from culture broth. | [2] | |

| Myxococcus stipitatus | Isolated from culture broth. | [2] |

Experimental Protocols

The elucidation of the melithiazole biosynthetic pathway has relied on a combination of molecular genetics, bioinformatics, and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via Homologous Recombination in Myxobacteria

This protocol describes a general method for creating in-frame gene deletions in myxobacteria, a crucial technique for functional analysis of biosynthetic genes.

Caption: Workflow for gene knockout in myxobacteria.

Methodology:

-

Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene (e.g., melJ).

-

PCR Amplification: Perform PCR to amplify the upstream and downstream flanking regions from M. lichenicola genomic DNA.

-

Vector Construction: Clone the amplified flanking regions into a suicide vector (e.g., pBJ113) containing a selectable marker (e.g., kanamycin resistance) and a counter-selectable marker (e.g., sacB).

-

Transformation: Introduce the constructed plasmid into M. lichenicola via electroporation.

-

Selection of Single Crossovers: Plate the transformed cells on media containing the appropriate antibiotic (e.g., kanamycin) to select for cells that have integrated the plasmid into their genome via a single homologous recombination event.

-

Counter-selection: Grow the single-crossover mutants in media without the antibiotic but containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have undergone a second homologous recombination event (excising the plasmid and the target gene) will survive.

-

Verification: Screen the surviving colonies by PCR using primers that flank the deleted region to confirm the in-frame deletion. Sequence the PCR product to ensure the deletion is precise.

Heterologous Expression of Biosynthetic Genes

Heterologous expression is a powerful tool for characterizing biosynthetic pathways and for producing natural products in a more genetically tractable host.

Caption: General workflow for heterologous expression.

Methodology:

-

Gene Cluster Cloning: The entire melithiazole gene cluster can be cloned from a cosmid or fosmid library of M. lichenicola genomic DNA. Alternatively, the cluster can be amplified in overlapping fragments by PCR and assembled into an expression vector using techniques like Gibson assembly or TAR cloning.

-

Vector and Host Selection: Choose an appropriate expression vector and a heterologous host. Myxococcus xanthus is often a good choice for expressing myxobacterial gene clusters due to its similar codon usage and precursor availability.

-

Transformation: Introduce the expression construct into the chosen host strain.

-

Cultivation and Analysis: Cultivate the recombinant strain and analyze the culture extracts by HPLC and LC-MS to detect the production of melithiazoles.

Regulatory Mechanisms

The regulation of secondary metabolite biosynthesis in myxobacteria is a complex process, often intertwined with the bacterium's developmental cycle and response to environmental cues. While specific regulatory elements for the melithiazole gene cluster have not yet been fully elucidated, it is likely that its expression is controlled by a combination of pathway-specific regulators (e.g., LuxR-type transcriptional activators) and global regulatory networks that respond to nutrient limitation and cell density. Further research, including transcriptomic analysis and promoter-reporter studies, is needed to unravel the precise regulatory circuits governing this compound production.

Conclusion and Future Perspectives

The elucidation of the genetic basis for this compound production in Melittangium lichenicola has provided a solid foundation for further research and development. The characterization of the PKS/NRPS assembly line and the unique tailoring enzymes, MelJ and MelK, opens up exciting possibilities for combinatorial biosynthesis and the generation of novel melithiazole analogs with improved pharmacological properties. Future efforts should focus on optimizing the production of this compound through metabolic engineering of the native producer or a heterologous host, and on a deeper investigation of the regulatory networks that control the expression of this important biosynthetic gene cluster. This knowledge will be instrumental in harnessing the full potential of myxobacteria as a source of valuable pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Melithiazole C from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole C belongs to the melithiazole family of natural products, which are β-methoxyacrylate inhibitors of the mitochondrial respiratory chain, targeting the cytochrome bc1 complex. These compounds are produced by myxobacteria, notably strains of Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus.[1] Their potent antifungal activity and mechanism of action make them interesting candidates for further investigation in drug discovery and development. This document provides a detailed protocol for the cultivation of the producing microorganisms, and the subsequent isolation and purification of this compound.

Principle of Production and Isolation

The production of this compound, a secondary metabolite, is typically induced under conditions of nutrient limitation following a period of active cell growth. The isolation procedure is designed to efficiently extract this relatively nonpolar compound from both the bacterial cells and the culture medium, followed by a multi-step chromatographic purification to achieve high purity.

Experimental Protocols

Part 1: Cultivation of Producing Myxobacterial Strain

This protocol is based on a two-stage cultivation strategy to maximize biomass production and subsequent secondary metabolite yield, a method proven effective for Myxococcus xanthus.[2]

1.1. Media and Reagents

-

CYE Rich Medium:

-

Casitone: 10 g/L

-

Yeast Extract: 5 g/L

-

MgSO₄·7H₂O: 1 g/L

-

Tris-HCl (pH 7.6): 10 mM

-

-

Minimal Medium (Production Phase):

-

(NH₄)₂SO₄: 0.5 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.1 g/L

-

FeCl₃: 10 µM

-

Trace Elements Solution: 1 ml/L

-

Vitamin B₁₂: 1 µg/L

-

HEPES (pH 7.4): 20 mM

-

-

XAD-16 Adsorber Resin

1.2. Cultivation Procedure

-

Inoculation and Growth Phase:

-